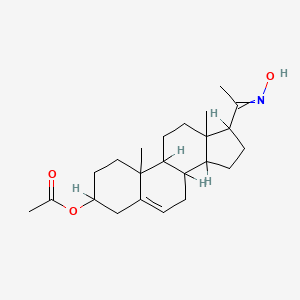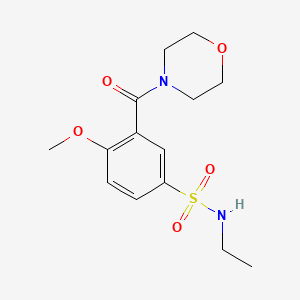![molecular formula C7H11N3O2S B5858233 5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as DMTM and belongs to the class of pyrimidines, which are heterocyclic organic compounds.
Mecanismo De Acción
The exact mechanism of action of DMTM is not fully understood. However, it is believed that DMTM exerts its therapeutic effects by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DMTM has been shown to have several biochemical and physiological effects. Studies have reported that DMTM can induce oxidative stress and activate the mitochondrial apoptotic pathway in cancer cells. Additionally, DMTM has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMTM in laboratory experiments is its high purity and stability, which makes it a reliable reagent. Moreover, DMTM is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one of the limitations of DMTM is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of DMTM. One potential area of research is the development of new anticancer drugs based on the structure of DMTM. Moreover, further studies are needed to elucidate the exact mechanism of action of DMTM and its potential applications in other fields such as microbiology and immunology. Additionally, the development of new methods for synthesizing DMTM with improved solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, DMTM is a promising chemical compound with potential therapeutic applications in oncology and microbiology. Its unique structure and mechanism of action make it an interesting target for future research. However, further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of DMTM involves the reaction of 2-thiouracil with formaldehyde and dimethylamine under acidic conditions. This method yields DMTM as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
DMTM has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Recent studies have shown that DMTM can induce apoptosis in cancer cells and inhibit tumor growth. Moreover, DMTM has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-[(dimethylamino)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)3-4-5(11)8-7(13)9-6(4)12/h3H2,1-2H3,(H3,8,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXZGLTMDYPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(NC(=S)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)


![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)

![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
![N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide](/img/structure/B5858252.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)
